molecular formula C18H15F4N7O B2410432 (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396879-95-0

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2410432
CAS No.: 1396879-95-0
M. Wt: 421.36
InChI Key: SSYNAAKSKZRIHV-UHFFFAOYSA-N
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Description

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F4N7O and its molecular weight is 421.36. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

Compounds structurally related to (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone have been researched for their potential as anticonvulsant agents. For instance, Malik and Khan (2014) found that derivatives of this compound showed promising results in maximal electroshock (MES) tests, indicating potential utility in treating convulsions (Malik & Khan, 2014).

5-HT2 Antagonist Activity

Watanabe et al. (1992) explored derivatives of this compound for their ability to act as 5-HT2 and alpha-1 receptor antagonists. These compounds, especially those with a fluorophenyl group, displayed significant 5-HT2 antagonist activity, which is relevant for various neurological and psychiatric conditions (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

Chrovian et al. (2018) synthesized compounds similar to the subject compound, which exhibited robust P2X7 receptor occupancy and were proposed as potential treatments for mood disorders. One of these compounds advanced into clinical trials to assess its safety and tolerability (Chrovian et al., 2018).

Antidepressant Potential

Vacher et al. (1999) investigated derivatives of the compound as 5-HT1A receptor agonists, which showed promising antidepressant potential in animal models. The incorporation of a fluorine atom in these compounds improved their antidepressant efficacy (Vacher et al., 1999).

Properties

IUPAC Name

[2-(4-fluorophenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N7O/c19-13-2-4-14(5-3-13)29-25-16(24-26-29)17(30)28-9-7-27(8-10-28)15-6-1-12(11-23-15)18(20,21)22/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNAAKSKZRIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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